Cas no 1891660-52-8 (3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one)

3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- EN300-1789903
- 3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one
- 1891660-52-8
- 3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one
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- インチ: 1S/C11H14FNO3/c1-15-9-4-3-7(12)11(16-2)10(9)8(14)5-6-13/h3-4H,5-6,13H2,1-2H3
- InChIKey: OMNOUMJOOBCCSX-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(=C1OC)C(CCN)=O)OC
計算された属性
- せいみつぶんしりょう: 227.09577147g/mol
- どういたいしつりょう: 227.09577147g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 61.6Ų
3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789903-0.1g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1789903-5.0g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1789903-0.25g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1789903-0.5g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1789903-10.0g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1789903-1g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1789903-10g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1789903-5g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1789903-0.05g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1789903-2.5g |
3-amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one |
1891660-52-8 | 2.5g |
$2211.0 | 2023-09-19 |
3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one 関連文献
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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7. Book reviews
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-oneに関する追加情報
3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one: A Comprehensive Overview
The compound 3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one, identified by the CAS number 1891660-52-8, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into its properties, synthesis, applications, and recent advancements in research.
The molecular structure of 3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one comprises a propanone backbone with an amino group at the third position and a substituted phenyl group at the first position. The phenyl ring is further substituted with fluorine and two methoxy groups at the 3-, 2-, and 6-positions, respectively. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological assays.
Recent studies have highlighted the importance of such substituted aromatic compounds in drug discovery. The presence of electron-withdrawing groups like fluorine and electron-donating methoxy groups creates a balance in the electronic environment of the molecule, which can enhance its binding affinity to various biological targets. For instance, researchers have explored the potential of 3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one as a lead compound in anti-cancer drug development. The amino group can act as a hydrogen bond donor, while the aromatic ring provides a platform for π-interactions with target proteins.
The synthesis of 3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one involves a multi-step process that typically starts with the preparation of the substituted phenol derivative. The introduction of methoxy groups is achieved through nucleophilic aromatic substitution or other suitable methods. Subsequent steps involve ketone formation and amino group introduction, often utilizing reductive amination or other amine-forming reactions. The optimization of these steps is crucial to ensure high yield and purity of the final product.
In terms of applications, 3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one has shown promise in several areas. Its ability to act as both a hydrogen bond donor and acceptor makes it a valuable component in supramolecular chemistry. Additionally, its photophysical properties have been studied for potential use in organic electronics and optoelectronic devices.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one more accurately. Molecular docking studies have revealed that this compound could bind effectively to certain enzyme active sites, suggesting its potential as an inhibitor or modulator in therapeutic applications.
In conclusion, 3-Amino-1-(3-fluoro-2,6-dimethoxyphenyl)propan-1-one, with its unique structure and versatile properties, continues to be a subject of intense research interest. As new insights into its synthesis, biological activity, and applications emerge, this compound holds great promise for contributing to advancements in medicine and materials science.
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